4-sulfamoylbenzenesulfonyl Chloride

Anticancer Sulfonamide Indole

Medicinal chemists developing sulfonamide-based anticancer agents face a critical structural constraint: only the para-sulfamoylphenyl scaffold delivers the validated pharmacophore geometry for clinical-stage antitumor agent E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide); positional isomers are inactive. 4-Sulfamoylbenzenesulfonyl chloride (CAS 46249-41-6) resolves this as the direct precursor. • Orthogonal dual functionality: -SO₂Cl reacts selectively with amines (0-20 °C, THF/Et₃N) while -SO₂NH₂ remains available for target binding, reducing synthetic steps and improving overall yield. • Validated scaffold: derivatives inhibit hCA I, II, VII, IX and mycobacterial β-CAs; show in vitro cytotoxicity against MDA-MB-231 (breast) and HT-29 (colon) lines. • Supply: ≥97% purity, batch-specific QC (HPLC, NMR), 100 mg-10 g, ambient shipping.

Molecular Formula C6H6ClNO4S2
Molecular Weight 255.7 g/mol
CAS No. 46249-41-6
Cat. No. B1278480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sulfamoylbenzenesulfonyl Chloride
CAS46249-41-6
Molecular FormulaC6H6ClNO4S2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)Cl
InChIInChI=1S/C6H6ClNO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H,(H2,8,11,12)
InChIKeyLLFQHNCOIPUFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Sulfamoylbenzenesulfonyl Chloride Procurement & Specifications


4-Sulfamoylbenzenesulfonyl chloride (CAS 46249-41-6), also known as 4-(aminosulfonyl)benzenesulfonyl chloride, is a dual-functional aryl sulfonyl chloride building block with the molecular formula C₆H₆ClNO₄S₂ and a molecular weight of 255.7 g/mol . The compound contains a reactive sulfonyl chloride group and a sulfonamide moiety, making it a versatile sulfonylation reagent for constructing complex sulfonamide-based scaffolds in organic synthesis and pharmaceutical research [1]. Commercial availability typically ranges from 95% to 97% purity, with physical properties including a density of 1.649 g/cm³ and a boiling point of 433.957°C at 760 mmHg [2].

4-Sulfamoylbenzenesulfonyl Chloride: Why Analogs Cannot Substitute


This compound occupies a specific structural niche among aryl sulfonyl chlorides due to its para-substituted sulfamoyl (-SO₂NH₂) group. In-class substitution is problematic for several reasons: the electronic and steric properties of the sulfamoyl group differ substantially from other common substituents such as methyl, methoxy, chloro, or unsubstituted phenyl, directly impacting the electrophilicity of the sulfonyl chloride and the binding affinity of derived sulfonamides [1]. Positional isomers (2-sulfamoylbenzenesulfonyl chloride and 3-sulfamoylbenzenesulfonyl chloride) exhibit distinct molecular geometries and spatial orientations of the sulfamoyl group, leading to divergent biological activity profiles in enzyme inhibition assays [2]. Furthermore, the 4-substitution pattern is specifically required for certain pharmaceutical targets, including anticancer agents such as N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide (E7070), where alternative substitution patterns fail to produce active compounds [3].

4-Sulfamoylbenzenesulfonyl Chloride Comparative Evidence


Key Intermediate for Anticancer Agent E7070

The 4-sulfamoylbenzenesulfonyl chloride scaffold is the essential building block for synthesizing N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide (E7070), an antitumor agent that terminates tumor cell multiplication via a novel mechanism of action distinct from conventional cytotoxic agents [1]. The specific 4-sulfamoyl substitution pattern is required for activity; other substitution patterns fail to produce active antitumor compounds in this series [2]. E7070 entered clinical development as a cell cycle inhibitor targeting solid tumors, with Phase I and II trials conducted for multiple cancer types [3].

Anticancer Sulfonamide Indole

Synthetic Yield of Benzenesulfonamide Derivative

The synthesis of 4-sulfamoylbenzenesulfonyl chloride from 4-aminobenzenesulfonamide via diazotization and chlorosulfonation proceeds with a reported yield of approximately 46% under standard conditions [1]. This yield is comparable to analogous para-substituted aryl sulfonyl chloride syntheses and provides a reproducible synthetic route for large-scale procurement planning [2]. The compound serves as a sulfonylation reagent in nucleophilic reactions with amines in the presence of triethylamine in tetrahydrofuran or ether at 0 to 20°C, enabling efficient introduction of the 4-sulfamoylbenzenesulfonyl moiety into diverse amine substrates [3].

Sulfonamide Synthesis Yield

Commercial Purity Grades and Physical Properties

Commercially available 4-sulfamoylbenzenesulfonyl chloride is supplied at two primary purity specifications: 95% (standard research grade) and ≥97% (high purity grade) . The compound is a solid at 20°C with a density of 1.649 g/cm³, boiling point of 433.957°C at 760 mmHg, and flash point of 216.25°C [1]. Storage recommendations specify 2-8°C under inert gas to maintain stability [2]. These specifications are consistent across multiple vendors, with 100mg, 250mg, 1g, 5g, and 10g packaging options available for research-scale procurement .

Purity Specifications Procurement

Hydrogen Bond Donor Capacity

4-Sulfamoylbenzenesulfonyl chloride contains one hydrogen bond donor (from the -SO₂NH₂ group) and five hydrogen bond acceptors (from sulfonyl oxygens and the sulfonamide nitrogen), with a topological polar surface area of 111 Ų and a calculated XLogP3 of 0.5 [1]. This hydrogen-bonding capacity is critical for the sulfonamide moiety's well-established role as a zinc-binding group in carbonic anhydrase inhibitors and other metalloenzyme targets [2]. The dual sulfonyl chloride/sulfonamide functionality enables both covalent sulfonylation (via -SO₂Cl) and non-covalent target engagement (via -SO₂NH₂), a feature not present in simple benzenesulfonyl chloride analogs lacking the sulfamoyl group [3].

Drug Design Sulfonamide Hydrogen Bonding

Dual Functional Reactivity Profile

The compound's dual functional groups provide orthogonal reactivity not available in simple sulfonyl chlorides. The sulfonyl chloride moiety reacts with nucleophiles including amines, alcohols, and thiols to form sulfonamides, sulfonates, and thiosulfonates, respectively [1]. Simultaneously, the sulfonamide group can serve as a protected amine equivalent, undergo further functionalization, or act as a hydrogen-bonding pharmacophore in derived compounds [2]. Sulfamoyl chlorides (including this compound) can be activated by silyl radical-mediated Cl-atom abstraction with similar rates to conventional sulfonyl chlorides, enabling access to aliphatic sulfonamides via radical pathways [3]. In comparison, simple benzenesulfonyl chloride lacks the sulfonamide group entirely, limiting its utility to single-step sulfonylation without the additional pharmacophoric or functionalization options.

Sulfonylation Reactivity Dual Functional

Para-Substitution Pharmacophore Geometry

The para-substitution geometry of the sulfamoyl group relative to the sulfonyl chloride is essential for generating the correct pharmacophore in antitumor sulfonamide derivatives. N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide (E7070) exhibits antitumor activity via a mechanism involving cell cycle arrest, with clinical development focused on solid tumors [1]. In a comparative study of sulfonamide derivatives against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, structurally related sulfonamides containing the 4-sulfamoylphenyl scaffold showed IC₅₀ values comparable to 5-fluorouracil (IC₅₀ 77.28 μM) [2]. The 4-substitution pattern provides optimal molecular geometry for target engagement; 2- and 3-substituted isomers produce different spatial orientations that fail to achieve comparable activity in this series [3].

Antitumor Sulfonamide Pharmacophore

4-Sulfamoylbenzenesulfonyl Chloride Research Applications


Synthesis of Anticancer Sulfonamide Pharmacophores

This compound serves as the essential precursor for N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide (E7070), a clinical-stage antitumor agent with a distinct mechanism of action targeting cell cycle progression [1]. Researchers developing novel anticancer sulfonamides require this specific 4-sulfamoylphenyl scaffold to access the validated pharmacophore geometry; alternative substitution patterns fail to produce active compounds [2]. Derivative compounds built on this scaffold have demonstrated in vitro cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines with potency comparable to 5-fluorouracil [3].

Preparation of Carbonic Anhydrase Inhibitor Libraries

The sulfonamide moiety in 4-sulfamoylbenzenesulfonyl chloride provides the zinc-binding pharmacophore essential for carbonic anhydrase (CA) inhibition [1]. This building block enables the construction of small-molecule libraries of substituted phenylsulfonamido derivatives for screening against various CA isoforms, including the tumor-associated CA IX [2]. The 4-sulfamoylphenyl scaffold is a privileged structure in CA inhibitor design, with derivatives showing activity against human cytosolic isoforms (hCA I, hCA II, hCA VII) and bacterial β-CAs from Mycobacterium tuberculosis [3].

Sequential Orthogonal Sulfonylation

The dual sulfonyl chloride/sulfonamide functionality enables sequential synthetic transformations where the -SO₂Cl group reacts first with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonates, or thiosulfonates, while the -SO₂NH₂ group remains available for subsequent functionalization or target binding [1]. This orthogonal reactivity reduces total synthetic steps and improves overall yield in complex molecule construction [2]. Typical reaction conditions involve nucleophilic attack by amines in the presence of triethylamine in tetrahydrofuran or ether at 0 to 20°C [3].

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